(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one: is an organic compound characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one typically involves the condensation of 4-(phenylsulfanyl)benzaldehyde with acetophenone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfanyl groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (2E)-3-phenyl-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one exerts its effects involves interactions with various molecular targets. The phenylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Phenylsulfanylacetophenone: Shares the phenylsulfanyl group but differs in the position of the functional groups.
Phenylsulfanylbenzaldehyde: Similar structure but lacks the prop-2-en-1-one backbone.
Phenylsulfanylpropanone: Similar backbone but different substitution pattern.
Properties
CAS No. |
76542-40-0 |
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Molecular Formula |
C21H16OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-phenyl-1-(4-phenylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H16OS/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H |
InChI Key |
CJVANMWRURUBSY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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